Methyl 2-aminobenzo[d]thiazole-4-carboxylate
Description
Methyl 2-aminobenzo[d]thiazole-4-carboxylate is a heterocyclic compound featuring a benzothiazole core substituted with an amino group at position 2 and a methyl carboxylate at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug discovery, particularly in antimicrobial and anticancer research. Its structural motifs allow for diverse modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
methyl 2-amino-1,3-benzothiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8(12)5-3-2-4-6-7(5)11-9(10)14-6/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSQSUAAMGQUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403377 | |
| Record name | 2-Amino-benzothiazole-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1024054-68-9 | |
| Record name | 2-Amino-benzothiazole-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reaction
The key step in the preparation is the cyclization of methyl 4-aminobenzoate with potassium thiocyanate and bromine in glacial acetic acid.
-
- Methyl 4-aminobenzoate (1 equivalent)
- Potassium thiocyanate (4 equivalents)
- Bromine (2 equivalents), dissolved in acetic acid
- Solvent: Glacial acetic acid
- Temperature: Stirring at room temperature overnight after initial cooling to 10 °C
-
- Dissolve methyl 4-aminobenzoate and KSCN in glacial acetic acid, stir for 45 minutes at room temperature.
- Cool the reaction mixture to 10 °C.
- Add bromine dropwise in acetic acid.
- Stir the mixture at room temperature overnight to allow cyclization.
- Quench the reaction by placing the mixture on ice.
- Basify to pH 8 using 25% ammonia solution.
- Isolate the precipitated product by filtration.
- Wash with water and dry.
- Optionally, suspend the solid in methanol, heat, filter, and dry for purification.
Reaction Mechanism Insight:
Bromine facilitates the formation of a thiocyanate intermediate on the aromatic amine, which then undergoes intramolecular cyclization to form the benzo[d]thiazole ring.
Synthetic Variations and Functionalization
The method is versatile and can be adapted to prepare hydroxy-substituted derivatives at positions 4 or 5, which can be further derivatized via Williamson ether synthesis or other alkylation methods.
- Examples of Variations:
- Starting from methyl 3-hydroxy-4-nitrobenzoate, which is converted to methyl esters and then alkylated.
- Reduction of nitro groups to amino groups using catalytic hydrogenation or tin(II) chloride.
- Protection and deprotection strategies for hydroxyl groups (e.g., tert-butyldimethylsilyl protection).
- Selective derivatization of hydroxy groups while maintaining the amino group unprotected.
These modifications enable the synthesis of a series of 12 new compounds with yields ranging from moderate to good (35–95%).
Summary of Key Data
| Step | Reagents/Conditions | Purpose | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Methyl 4-aminobenzoate + KSCN + AcOH | Thiocyanation and cyclization | 35–95 | Bromine added dropwise at 10 °C, stirred overnight |
| 2 | Basification with 25% NH3 | Precipitation of product | — | Product isolated by filtration |
| 3 | Methanol heating and filtration | Purification | — | Optional step for product purity |
| 4 | Nitro group reduction (H2/Pd-C or SnCl2) | Conversion to amino group | — | For substituted derivatives |
| 5 | Alkylation (Williamson ether or Mitsunobu) | Functionalization of hydroxy groups | — | Enables diverse derivative synthesis |
Research Findings and Advantages
- The described cyclization method is efficient, reproducible, and allows for the rapid generation of benzo[d]thiazole derivatives.
- The use of bromine as a cyclization agent is crucial for the formation of the heterocyclic ring.
- Protection strategies for hydroxyl groups facilitate selective functionalization.
- The method supports the synthesis of building blocks with chemically addressable groups, important for drug discovery.
- The synthetic route avoids harsh conditions and uses readily available reagents, making it suitable for scale-up.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminobenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted thiazoles, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis:
Methyl 2-aminobenzo[d]thiazole-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity, making it a valuable scaffold in medicinal chemistry.
Case Study: Anti-Tubercular Agents
Research has demonstrated that derivatives of this compound exhibit promising activity against Mycobacterium tuberculosis. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was identified as a potent inhibitor with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml against the H37Rv strain of M. tuberculosis . This highlights the compound's potential in developing new anti-tubercular therapies.
Agricultural Chemicals
Development of Agrochemicals:
The compound is utilized in formulating effective agrochemicals, including herbicides and fungicides. These formulations aim to improve crop yields and protect against pests, thus contributing to agricultural productivity.
Research Findings:
Studies indicate that thiazole derivatives can enhance the efficacy of existing agricultural chemicals by improving their target specificity and reducing environmental impact . This application is crucial for sustainable agricultural practices.
Material Science
Advanced Materials:
this compound is employed in creating advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications.
Material Properties:
The incorporation of this compound into polymer matrices has shown to enhance mechanical properties and thermal stability, which are essential for applications in construction and packaging industries .
Biochemical Research
Enzyme Inhibition Studies:
In biochemical research, this compound is used to study enzyme inhibition mechanisms and receptor binding interactions. It aids researchers in understanding biological processes and disease mechanisms.
Example of Enzyme Targeting:
Research has focused on the compound's ability to inhibit β-ketoacyl synthase enzymes (mtFabH), which are vital for fatty acid synthesis in bacteria. The design of inhibitors based on this scaffold has shown potential for developing new antibacterial agents .
Diagnostic Tools
Enhancing Diagnostic Assays:
This compound is also incorporated into diagnostic assays to improve the sensitivity and specificity of tests for various medical conditions. Its chemical properties facilitate the development of more reliable diagnostic tools.
Case Study: Diagnostic Applications
Studies have indicated that incorporating this compound into assays can significantly enhance detection limits for certain biomarkers, thereby aiding in early disease diagnosis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 2-aminobenzo[d]thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s aromaticity and reactive positions allow it to participate in various biochemical reactions .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The position of the carboxylate group and substituents on the benzothiazole ring critically influences biological activity and synthetic accessibility:
Key Observations :
- Position 4 vs. 6 Carboxylates : The 4-carboxylate isomer exhibits superior antitubercular activity compared to the 6-carboxylate derivative, which faces synthetic challenges due to competing side reactions .
- Halogen Substitution : Chlorination at C2 (e.g., methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate) enhances thermal stability but reduces solubility .
Electronic and Conformational Effects
- Nitro Substituents: Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits a reduced HOMO-LUMO gap (4.1 eV) due to extended conjugation from the nitro group, enhancing electronic delocalization. This contrasts with non-conjugated analogs, which show larger gaps (~5.5 eV) .
- Benzyl Groups: The 5-benzyl substituent in methyl 2-amino-5-benzylthiazole-4-carboxylate significantly boosts antitubercular activity, likely due to improved lipophilicity and target binding .
Key Findings :
- Selectivity: this compound selectively inhibits M. tuberculosis without targeting mtFabH, suggesting a distinct mode of action .
- Functional Group Impact : Bromoacetamido derivatives show enzyme inhibition but lack whole-cell efficacy, highlighting the importance of cell permeability .
Biological Activity
Methyl 2-aminobenzo[d]thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various pathogens and its role in anti-inflammatory mechanisms. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and pharmacological profiles.
Chemical Structure and Synthesis
This compound (C9H8N2O2S) is characterized by a thiazole ring fused to a benzoic acid derivative. The compound can be synthesized through various methods, often involving the reaction of methyl 4-aminobenzoate with potassium thiocyanate (KSCN) in acetic acid, followed by bromination to yield the desired thiazole structure .
Antimicrobial Activity
One of the most notable biological activities of this compound is its antimicrobial efficacy. Research indicates that derivatives of this compound exhibit potent activity against Mycobacterium tuberculosis (M. tuberculosis). Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate has shown a minimum inhibitory concentration (MIC) of 0.06 µg/ml against the H37Rv strain of M. tuberculosis, suggesting that modifications to the thiazole scaffold can enhance its antibacterial properties .
| Compound | Target Pathogen | MIC (µg/ml) |
|---|---|---|
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Compounds derived from this scaffold have demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial for prostaglandin synthesis associated with inflammation. For instance, some derivatives have shown IC50 values ranging from 0.84 to 1.39 μM in inhibiting COX-2, indicating their potential as anti-inflammatory agents .
| Compound | COX-2 IC50 (µM) | PGE2 Reduction (%) |
|---|---|---|
| Compound 1a | >5 | 76 |
| Compound 1b | 0.84 | 86 |
| Compound 1c | 1.39 | 89 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound's derivatives inhibit key enzymes involved in bacterial cell wall biosynthesis and inflammatory pathways.
- Cellular Interaction : The thiazole moiety facilitates interactions with cellular targets, enhancing membrane permeability and bioavailability.
- Structure-Activity Relationship (SAR) : Variations in substituents on the thiazole and benzoic acid rings significantly affect biological activity, highlighting the importance of structural optimization in drug design .
Case Studies
Several studies have explored the efficacy of methyl 2-aminobenzo[d]thiazole derivatives in vivo:
- Anti-tubercular Activity : In mouse models, compounds exhibiting high potency against M. tuberculosis demonstrated significant reductions in bacterial load when administered at doses as low as 200 mg/kg over five days .
- Anti-cancer Potential : Some derivatives have been tested for their effects on tumor growth in xenograft models, showing promising results against human colon and lung cancer cell lines with tumor control rates significantly lower than controls .
Q & A
Q. Table 1. Comparison of Synthetic Routes for Thiazole Derivatives
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Cyclization with thiourea | 65–70 | >95 | |
| Continuous flow reactor | 85–90 | >99 |
Q. Table 2. Biological Activities of Selected Analogs
| Compound | Activity (IC₅₀, μM) | Target |
|---|---|---|
| Methyl 2-(tert-butyl)thiazole-4-carboxylate | 2.1 (MCF-7) | Topoisomerase II |
| Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | 0.9 (Oct3/4 induction) | Pluripotency pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
